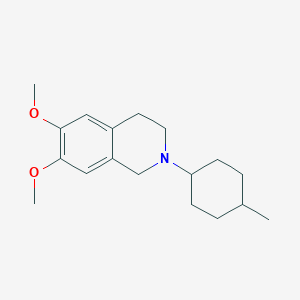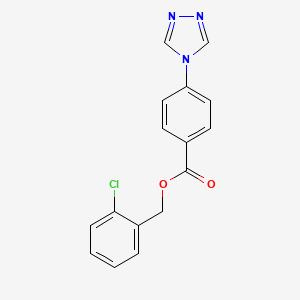![molecular formula C12H8ClF3N2O2 B5797632 N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H8ClF3N2O2 and its molecular weight is 304.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0226397 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Gene Expression
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a similar compound, acts as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This compound has shown potential in improving oral bioavailability and has been examined for cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
Dihydroorotate Dehydrogenase Inhibition
Isoxazole derivatives, including leflunomide and its metabolites, have been identified as inhibitors of mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine de novo synthesis. This enzyme is essential for normal immune cell functions, and its inhibition can have significant implications in immunosuppressive therapies (Knecht & Löffler, 1998).
Crystal Structure Studies
Research has been conducted on the crystal structure of compounds synthesized from diflunisal, an anti-inflammatory drug, which include derivatives of N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide. These studies are crucial for understanding the molecular interactions and stability of such compounds (Zhong et al., 2010).
Glycine Transporter 1 Inhibition
Compounds structurally related to this compound have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These compounds demonstrate potential in modifying neurotransmitter levels in the brain, thus impacting central nervous system disorders (Yamamoto et al., 2016).
Prodrug Development
Research into developing prodrugs for anti-inflammatory agents has utilized compounds similar to this compound. These prodrugs are designed to be metabolized into active compounds with anti-inflammatory properties (Patterson et al., 1992).
Anticonvulsant Agents
N-aryl isoxazolecarboxamide and N-isoxazolylbenzamide derivatives, related to this compound, have been studied for their anticonvulsant properties. These compounds show significant activity, particularly in models of epilepsy (Lepage et al., 1992).
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-6-4-10(18-20-6)11(19)17-9-3-2-7(13)5-8(9)12(14,15)16/h2-5H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWVXUYTAUQFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-CHLOROBENZYL [4-ETHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5797555.png)

![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B5797575.png)
![N-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)

![4-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ETHOXYPHENYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE](/img/structure/B5797628.png)
![Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B5797635.png)
![2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLACETAMIDE](/img/structure/B5797640.png)
